molecular formula C5H6N2O B185649 1H-pyrrole-2-carbaldehyde oxime CAS No. 32597-34-5

1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B185649
CAS No.: 32597-34-5
M. Wt: 110.11 g/mol
InChI Key: WJMIDGRLWRUSSN-SNAWJCMRSA-N
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Description

1H-Pyrrole-2-carbaldehyde oxime is an organic compound with the molecular formula C₅H₆N₂O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to the 2-position of the pyrrole ring

Preparation Methods

1H-Pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride. The reaction can be carried out in different solvents and under various conditions:

Chemical Reactions Analysis

1H-Pyrrole-2-carbaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).

Scientific Research Applications

1H-Pyrrole-2-carbaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and biological activity. The molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1H-Pyrrole-2-carbaldehyde oxime can be compared with other similar compounds, such as:

Properties

IUPAC Name

(NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRQKFAQWZJCJL-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32597-34-5
Record name 1H-Pyrrole-2-carboxaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032597345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32597-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
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Q & A

Q1: What makes 1H-pyrrole-2-carbaldehyde oxime interesting for coordination chemistry?

A1: this compound is a heteroaryl oxime, meaning it contains both a heterocyclic ring (pyrrole) and an oxime functional group (-C=N-OH). These features allow it to act as a versatile ligand, coordinating to metal ions through its nitrogen and/or oxygen atoms. This coordination ability makes it valuable for building supramolecular structures and studying magnetic properties.

Q2: Can you provide an example of how this compound has been used in the synthesis of novel metal clusters?

A: Researchers have successfully synthesized a novel {Mn(III)25} barrel-like cluster using this compound as a bridging ligand. [] This cluster exhibits single-molecule magnetic behavior, making it a potential building block for molecular magnets. [] The study highlights the potential of this oxime derivative in designing high-nuclearity metal clusters with interesting magnetic properties.

Q3: Besides its use in synthesizing metal complexes, what other structural features of this compound are notable?

A: Crystallographic studies have shown that this compound molecules primarily interact with each other through classical N—H···O hydrogen bonds, forming C3 chains in the solid state. [] This arrangement is consistent with the typical aggregation pattern observed in oximes. Additionally, secondary interactions such as C—H···π and C—H···O interactions further stabilize the crystal packing in this compound. []

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